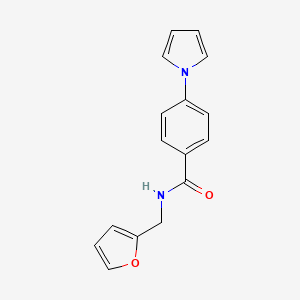

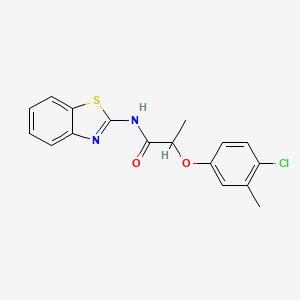

![molecular formula C22H15F3N2O B4582437 2-(4-甲基苯基)-3-[3-(三氟甲基)苯基]-4(3H)-喹唑啉酮](/img/structure/B4582437.png)

2-(4-甲基苯基)-3-[3-(三氟甲基)苯基]-4(3H)-喹唑啉酮

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves cyclization reactions of suitable precursors. For instance, a novel series of quinazolinones and 4(3H)-quinazolinones have been prepared through cyclization of derivatives bearing a specific phenyl group, demonstrating significant hypolipidemic activity (Kurogi et al., 1996). Another method involves the cyclization of 2-aminobenzamides and aldehydes, showcasing the versatility in synthesizing these compounds under mild conditions (Cheng et al., 2013).

Molecular Structure Analysis

Quinazolinone compounds exhibit a variety of molecular structures, greatly influencing their chemical and pharmacological properties. For example, the crystal structure of a new quinazolinone compound was elucidated, showing a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, which can significantly impact its biological activities (Yong, 2005).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, contributing to their diverse pharmacological profiles. For instance, lithiation reactions have been used to introduce different substituents into the quinazolinone framework, allowing for the synthesis of a wide range of derivatives with varied biological activities (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, such as polymorph-dependent solid-state fluorescence, can be significantly altered by the molecular structure. Different polymorphs of the same compound may exhibit varying fluorescence properties, which are crucial for their applications in materials science and sensor technology (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, such as their antioxidant and metal-chelating abilities, are of great interest. These properties are influenced by the presence and position of substituents on the quinazolinone core. Derivatives with specific substituents have shown promising antioxidant and metal-chelating activities, highlighting the importance of molecular design in enhancing the chemical properties of these compounds (Mravljak et al., 2021).

科学研究应用

缓蚀作用

喹唑啉酮衍生物,如3-甲基-2-(对甲基苯基)喹唑啉-4(3H)-酮,已被研究其作为缓蚀剂的潜力。研究表明,这些化合物在酸性环境中抑制低碳钢腐蚀方面是有效的。观察到抑制效率随着浓度的增加而增加,这表明在防腐蚀方面有应用前景 (Errahmany 等人,2020).

合成和拆分

基于喹唑啉酮的膦配体已被合成和拆分。该研究重点关注这些化合物的化学合成和结构拆分,有助于更深入地了解它们的化学性质和在各个领域的潜在应用 (戴等人,1998).

降脂活性

对喹唑啉酮的研究还探讨了它们的降脂活性。某些衍生物已显示出降低甘油三酯和总胆固醇水平的希望,表明在脂质紊乱管理中具有潜在的治疗应用 (黑木等人,1996).

抗菌活性

一些喹唑啉酮衍生物表现出显着的抗菌特性。研究表明,这些化合物具有抗菌和抗真菌活性,表明它们在开发新的抗菌剂中具有潜在用途 (Gupta 等人,2008).

强心活性

喹唑啉酮已被合成并评估其强心活性。已发现它们能抑制心脏 III 型环核苷酸磷酸二酯酶 (PDE-III) 并表现出正性肌力作用,使其成为强心药开发的候选药物 (Bandurco 等人,1987).

荧光化学传感器

喹唑啉酮衍生物可以作为荧光化学传感器。它们已被用于开发检测 Fe3+ 等金属离子的传感器,展示了它们在分析化学和环境监测中的实用性 (张等人,2007).

抗炎特性

几种喹唑啉酮衍生物已显示出抗炎特性。这项研究对于开发新的抗炎药非常重要,有可能为各种炎症性疾病提供更有效且更安全的治疗选择 (尾崎等人,1985).

合成技术

已探索喹唑啉酮合成方面的进展,为生产这些化合物提供了更有效、更通用的方法。这项研究有助于开发和获得基于喹唑啉酮的应用在各个科学和工业领域的应用 (程等人,2013).

属性

IUPAC Name |

2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N2O/c1-14-9-11-15(12-10-14)20-26-19-8-3-2-7-18(19)21(28)27(20)17-6-4-5-16(13-17)22(23,24)25/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUBXTLWKFPQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

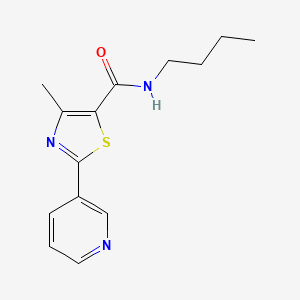

![3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4582366.png)

![N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4582376.png)

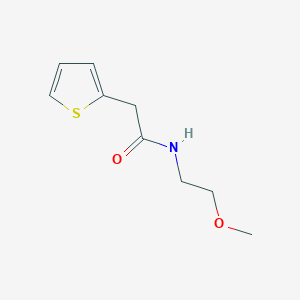

![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)

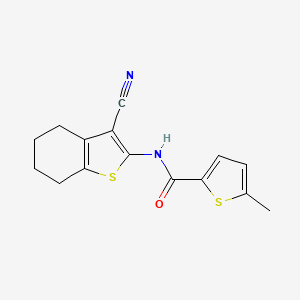

acetonitrile](/img/structure/B4582397.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)

![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)

![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)